molecular formula C16H12Cl2N4OS B11975422 4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975422
M. Wt: 379.3 g/mol
InChI Key: QQOSXFAHSREJCN-DJKKODMXSA-N
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Description

4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used in various chemical and biological studies due to its unique properties.

Preparation Methods

The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 4-((2,3-Dichlorobenzylidene)amino)benzonitrile
  • 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)ac)amino)-N-(4-methylphenyl)benzamide

These compounds share structural similarities but may differ in their specific chemical properties and applications.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c17-13-8-4-5-11(15(13)18)9-19-22-14(20-21-16(22)24)10-23-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24)/b19-9+

InChI Key

QQOSXFAHSREJCN-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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